3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol
Description
Significance of Fluorine Chemistry in Advanced Organic Materials
The introduction of fluorine into organic compounds dramatically alters their physical, chemical, and biological properties. numberanalytics.comresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and metabolic stability to fluorinated molecules. mdpi.comnih.gov This stability is a cornerstone of organofluorine chemistry's application in material science. nih.gov
Fluorine's high electronegativity and the low polarizability of the C-F bond influence a molecule's lipophilicity, electrostatic interactions, and conformational preferences. mdpi.comnih.gov In materials science, these modifications are harnessed to create advanced polymers, liquid crystals, and electronic materials with tailored characteristics. acs.orgrsc.org For instance, fluorination can lower both the HOMO and LUMO energy levels in conjugated systems, which enhances electron injection and improves resistance to oxidation, making these materials valuable for electronic devices like electroluminescent diodes and field-effect transistors. rsc.org The unique properties conferred by fluorine are summarized in the table below.
Key Physicochemical Effects of Fluorination on Organic Molecules
| Property | Effect of Fluorine Incorporation | Consequence in Advanced Materials & Molecules |
|---|---|---|
| Bond Strength | The C-F bond is significantly stronger than the C-H bond. mdpi.com | Increased thermal and metabolic stability; resistance to chemical degradation. numberanalytics.commdpi.com |
| Electronegativity | Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. nih.gov | Alters molecular conformation, pKa, and electronic properties; can block metabolic oxidation sites. mdpi.commdpi.com |
| Lipophilicity | The CF3 group significantly increases lipophilicity. mdpi.com | Enhanced membrane permeability, which is crucial for bioactive compounds. mdpi.com |
| Steric Profile | The CF3 group can act as a bioisostere for groups like methyl, ethyl, or isopropyl. mdpi.com | Modifies binding selectivity and interactions with biological targets. mdpi.com |
The Structural and Stereochemical Prominence of Amino Alcohol Scaffolds
Amino alcohols are difunctional compounds that serve as fundamental building blocks in organic synthesis. uzh.chnih.gov The vicinal (1,2-amino alcohol) motif, in particular, is a "privileged scaffold" found in a vast number of natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. nih.govnih.govacs.org The presence of adjacent amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can pre-organize the molecule's conformation and influence its interactions with biological targets or its efficacy as a chiral catalyst.
The synthesis of enantiomerically pure amino alcohols is a significant challenge and a major focus of contemporary organic synthesis. acs.org The development of catalytic asymmetric methods to access these chiral structures is crucial for providing the valuable compounds needed for drug discovery and development. nih.govacs.org
Rationale for Research Focus on 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol
The compound this compound is a quintessential example of a β-amino-α-trifluoromethyl alcohol. Research into this specific molecule is driven by the synergistic combination of its three core components: the amino alcohol backbone, the trifluoromethyl group, and the phenyl group.
The Trifluoromethyl Group : As discussed, the CF3 group imparts enhanced metabolic stability and lipophilicity and can modulate the electronic properties of the molecule. Its presence can lead to improved pharmacokinetic profiles and binding selectivity in drug candidates. mdpi.com
The Amino Alcohol Scaffold : This chiral backbone provides two functional groups for further chemical modification and is a well-established pharmacophore in many bioactive molecules. nih.gov The stereochemistry of the amino and hydroxyl groups is critical for biological activity.
The Phenyl Group : The phenyl group, likely derived from a phenylalanine precursor, is a common feature in many biologically active compounds, facilitating crucial binding interactions (e.g., π-stacking) with protein targets.
Therefore, this compound serves as a model system for developing and refining synthetic methods for complex, chiral, fluorinated molecules. It is an ideal building block for creating peptidomimetics and other biologically active compounds where the unique properties of the trifluoromethyl group can be exploited to enhance therapeutic potential. uzh.ch
Overview of Key Synthetic Challenges and Methodological Advances
The synthesis of trifluoromethylated amino alcohols like this compound presents significant challenges, primarily centered on the controlled introduction of the trifluoromethyl group and the establishment of the correct stereochemistry at the two adjacent chiral centers.
Key Synthetic Challenges:
Stereocontrol : Achieving high diastereo- and enantioselectivity is paramount, as the biological activity of chiral molecules is highly dependent on their absolute configuration.
Reagent Availability and Handling : Many trifluoromethylating agents can be expensive or difficult to handle. mdpi.com
Reaction Conditions : The strong electron-withdrawing nature of the CF3 group can render adjacent functional groups less reactive or prone to side reactions, often requiring harsh reaction conditions. nih.gov
Methodological Advances: Significant progress has been made in overcoming these challenges through the development of several synthetic strategies. These methods often start from chiral precursors, such as amino acids, to control the stereochemistry.
Prominent Synthetic Routes to β-Amino-α-Trifluoromethyl Alcohols
| Synthetic Method | Description | Key Reagents/Steps |
|---|---|---|
| Reduction of α-Aminoalkyl Trifluoromethyl Ketones | A common and effective approach where a ketone, often derived from an amino acid, is reduced to the corresponding alcohol. The stereochemical outcome depends on the reducing agent and conditions. uzh.chnih.gov | Dakin-West reaction to form the ketone; reduction with agents like NaBH4 or LiAlH4. nih.gov |
| Nucleophilic Trifluoromethylation | Involves the addition of a trifluoromethyl nucleophile to an α-amino aldehyde. This method offers a direct route to the target scaffold. uzh.ch | (Trifluoromethyl)trimethylsilane (B129416) (TMS-CF3, Ruppert-Prakash reagent) with a fluoride (B91410) activator (e.g., TBAF). nih.govmdpi.com |
| Henry (Nitro-Aldol) Reaction | An aldol-type addition of a nitroalkane to a trifluoromethyl ketone or aldehyde, followed by reduction of the resulting nitro alcohol to the amino alcohol. uzh.chnih.gov | Base-catalyzed addition of a nitroalkane; subsequent reduction of the nitro group with Raney-Ni or H2/Pd-C. nih.gov |
| Ring Opening of Epoxides | Nucleophilic opening of a trifluoromethyl-substituted epoxide with an amine or azide (B81097) nucleophile. The stereochemistry is well-defined by the epoxide precursor. uzh.ch | Trifluoromethyloxiranes and N-nucleophiles (e.g., ammonia (B1221849), primary amines). |
These advanced methodologies have made compounds like this compound more accessible, paving the way for their exploration in various fields of chemical and biological science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9,15H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXOWATVOYDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Definitive Structure Assignment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for the unambiguous structural elucidation of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a comprehensive NMR analysis involves ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional (2D) NMR experiments.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the trifluoromethyl group and the phenyl ring.
The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The protons on the aliphatic backbone (at C2, C3, and C4) will show characteristic splitting patterns due to spin-spin coupling with neighboring protons and the fluorine atoms of the trifluoromethyl group. The protons of the amine (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20-7.40 | m | - |
| H-2 | ~4.0-4.2 | dq | ³J(H-H) ≈ 4-6, ³J(H-F) ≈ 6-8 |
| H-3 | ~3.3-3.5 | ddd | ³J(H-H) ≈ 4-6, ³J(H-H) ≈ 8-10, ³J(H-H) ≈ 2-4 |
| H-4a | ~2.8-2.9 | dd | ²J(H-H) ≈ 13-14, ³J(H-H) ≈ 8-10 |
| H-4b | ~2.6-2.7 | dd | ²J(H-H) ≈ 13-14, ³J(H-H) ≈ 2-4 |
| NH₂ | Variable (broad s) | s | - |
| OH | Variable (broad s) | s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The trifluoromethyl group will have a significant deshielding effect on the adjacent carbon (C1) and will also cause the signal for C1 to appear as a quartet due to one-bond carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J(C-F), Hz) |
|---|---|---|---|
| C1 (CF₃) | ~125-128 | q | ~280-290 |
| C2 (CH-OH) | ~75-78 | q | ²J(C-F) ≈ 25-30 |
| C3 (CH-NH₂) | ~55-58 | d | - |
| C4 (CH₂-Ph) | ~40-43 | s | - |
| Phenyl C (ipso) | ~138-140 | s | - |
| Phenyl C (ortho, meta, para) | ~126-130 | s | - |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group. Coupling to the proton at C2 would result in a doublet, though often proton-decoupled spectra are acquired, which would show a singlet.
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of the H-2, H-3, and H-4 protons in the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.
These 2D NMR techniques, in conjunction with Nuclear Overhauser Effect (NOE) experiments, can also provide insights into the relative stereochemistry of the chiral centers at C2 and C3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula (C₁₀H₁₂F₃NO).
The fragmentation pattern in the mass spectrum is predictable based on the structure. Common fragmentation pathways would include the loss of small neutral molecules such as water (H₂O) from the alcohol, ammonia (B1221849) (NH₃) from the amine, and cleavage of the carbon-carbon bonds in the aliphatic chain. Key fragment ions would help to confirm the connectivity of the different parts of the molecule.
| m/z (predicted) | Fragment Ion | Possible Fragmentation Pathway |
|---|---|---|
| 219.0871 | [M]⁺ | Molecular ion |
| 202.0840 | [M - NH₃]⁺ | Loss of ammonia |
| 201.0792 | [M - H₂O]⁺ | Loss of water |
| 128.0762 | [C₉H₁₀N]⁺ | Cleavage between C2 and C3 |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from benzyl (B1604629) group) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the amino group (-NH₂), the hydroxyl group (-OH), the trifluoromethyl group (-CF₃), and the phenyl group.
Based on studies of analogous trifluoromethylated amino alcohols, the IR spectra would likely display absorption bands in the region of 3298–3558 cm⁻¹ for the hydroxyl group and 2922–3080 cm⁻¹ for the ammonium (B1175870) group (NH₃⁺) if analyzed as a hydrochloride salt. mdpi.com The powerful electron-withdrawing nature of the trifluoromethyl group influences the surrounding bonds, and its characteristic absorption bands are typically observed in the range of 1121–1198 cm⁻¹. mdpi.com The presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | 3200-3600 |
| Amino (-NH₂) | 3300-3500 (stretch), 1560-1640 (bend) |
| Trifluoromethyl (-CF₃) | 1100-1200 |
| Phenyl (C=C) | 1450-1600 |
| Aromatic C-H | >3000 |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional solid-state structure and, crucially for a chiral molecule like this compound, its absolute configuration. The presence of two stereocenters at the C2 and C3 positions means that four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
For determining the absolute configuration, the presence of a heavy atom is often beneficial, but modern crystallographic techniques can often resolve the absolute structure of light-atom molecules. The introduction of fluorine atoms can influence the crystal packing through intermolecular interactions. acs.org The analysis of chiral trifluoromethyl alcohols by X-ray diffraction has been successfully used to determine their relative and absolute configurations. bohrium.com
Chromatographic Methods for Purity and Stereoisomer Separation
Chromatographic techniques are indispensable for assessing the chemical purity and stereoisomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, HPLC can be employed to determine its chemical purity by separating it from any starting materials, byproducts, or degradation products.
Furthermore, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) and diastereomeric ratio of the stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid and amino alcohol enantiomers. sigmaaldrich.com The separation of diastereomers can often be achieved on standard achiral stationary phases (like C18) due to their different physical properties. hplc.eu
For optimal separation, method development would involve screening different chiral columns and mobile phase compositions (a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers). The use of derivatizing agents to introduce a chromophore can enhance UV detection. The separation of fluorinated amino acids from their non-fluorinated counterparts has been explored using both hydrocarbon and fluorocarbon columns and eluents. nih.gov
Table 2: Representative HPLC Parameters for Chiral Separation
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., Acetonitrile, Methanol) and aqueous buffer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of this compound, owing to its polar amino and hydroxyl groups, direct GC analysis is challenging. thermofisher.com Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.
A common derivatization strategy for compounds containing active hydrogens (as in -OH and -NH₂ groups) is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior.
The derivatized sample can then be analyzed on a suitable GC column, often a non-polar or medium-polarity capillary column, coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis would provide both retention time data for quantification and mass spectral data for structural confirmation of the derivative.
Mechanistic Investigations of Reactions Involving 3 Amino 1,1,1 Trifluoro 4 Phenylbutan 2 Ol
Exploration of Reaction Pathways and Transition States
The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol can be approached through several plausible reaction pathways, drawing from established methods for the synthesis of analogous β-amino-α-trifluoromethyl alcohols. uzh.chnih.gov One common strategy involves the reduction of the corresponding α-aminoalkyl trifluoromethyl ketone. This pathway proceeds through a nucleophilic attack of a hydride reagent on the carbonyl carbon, leading to the formation of the alcohol. The transition state for this reaction is influenced by the steric and electronic properties of both the ketone and the reducing agent, which dictates the stereochemical outcome of the reaction.
Another viable pathway is the nucleophilic ring-opening of a suitable trifluoromethyloxirane with an amine. This reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide ring. The transition state involves a backside attack, leading to an inversion of configuration at the attacked carbon.
A three-component condensation reaction represents a more convergent approach. lookchem.com This method could involve the reaction of a 3,3,3-trifluorolactic aldehyde, an amine, and a phenyl-containing organometallic reagent. The mechanism likely proceeds through the formation of an imine from the aldehyde and amine, followed by nucleophilic addition of the organometallic reagent. The stereoselectivity of this reaction is governed by the facial selectivity of the nucleophilic attack on the imine, which can be influenced by the choice of reagents and reaction conditions.
Kinetic Studies of Key Synthetic Steps
Table 1: Hypothetical Kinetic Data for a Key Synthetic Step (This table is illustrative and based on typical values for similar organic reactions, as specific data for the target compound is not available.)
| Parameter | Value | Unit | Description |
| Rate Constant (k) | 1.5 x 10-3 | L mol-1 s-1 | Second-order rate constant for the reaction. |
| Activation Energy (Ea) | 65 | kJ mol-1 | The minimum energy required to initiate the reaction. |
| Pre-exponential Factor (A) | 2.0 x 108 | L mol-1 s-1 | Frequency of collisions in the correct orientation. |
Role of Specific Catalysts and Reagents in Stereocontrol
Achieving high stereoselectivity in the synthesis of this compound is paramount, given its potential as a chiral building block. The stereochemical outcome is heavily dependent on the choice of catalysts and reagents. mdpi.com
In the reduction of the corresponding ketone, chiral reducing agents such as those derived from boranes (e.g., (-)-DIP-Chloride) can provide high enantioselectivity. lookchem.com The mechanism of stereocontrol involves the formation of a rigid, six-membered ring transition state where the hydride is delivered to one face of the carbonyl group preferentially.
For the ring-opening of epoxides, the use of chiral Lewis acids can activate the epoxide and create a chiral environment, directing the nucleophilic attack of the amine to a specific face of the substrate.
In multicomponent reactions, chiral catalysts, such as those based on BINOL-derived phosphoric acids, can be employed to control the stereochemistry of the newly formed stereocenters. acs.org These catalysts function by forming chiral ion pairs with the reactants, thereby influencing the geometry of the transition state.
Table 2: Influence of Catalysts on Stereoselectivity (This table illustrates the potential impact of different types of catalysts on the stereochemical outcome of the synthesis, based on findings for analogous compounds.)
| Catalyst/Reagent | Reaction Type | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |
| (-)-DIP-Chloride | Ketone Reduction | >99:1 | 96 |
| Chiral Lewis Acid | Epoxide Ring-Opening | 95:5 | 92 |
| BINOL-derived Phosphoric Acid | Multicomponent Reaction | 90:10 | 95 |
Unexpected Transformations and Rearrangement Mechanisms
During the synthesis and manipulation of β-amino alcohols like this compound, unexpected transformations and rearrangements can occur, often proceeding through reactive intermediates.
Aziridinium (B1262131) Ion Intermediates in Rearrangements
A common rearrangement pathway for β-amino alcohols involves the formation of an aziridinium ion intermediate. rsc.orgcapes.gov.br This occurs when the hydroxyl group is activated to a good leaving group (e.g., by protonation or conversion to a sulfonate ester). The neighboring amino group can then displace the leaving group via an intramolecular nucleophilic substitution (SN2) reaction, forming a strained three-membered aziridinium ring.
This highly electrophilic intermediate is susceptible to ring-opening by a variety of nucleophiles. semanticscholar.orgnih.gov The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the aziridinium ring. Nucleophilic attack can occur at either of the two carbon atoms of the ring, leading to the formation of regioisomeric products. For trifluoromethylated aziridinium ions, the electron-withdrawing nature of the CF3 group can significantly influence the regioselectivity of the nucleophilic attack. rsc.org
Cyclocondensation Pathways
While not extensively documented for this compound itself, β-amino alcohols are known to participate in cyclocondensation reactions with carbonyl compounds to form various heterocyclic structures. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. The mechanism involves the initial formation of a hemiaminal, followed by dehydration to yield the cyclic product. The stereochemistry of the starting amino alcohol can direct the stereochemical outcome of the cyclization.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.
Conformational Analysis and Stability
A conformational analysis would identify the different spatial arrangements of the atoms (conformers) of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol and determine their relative stabilities. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds. The results would typically be presented in a data table listing the most stable conformers and their relative energies.
Electronic Structure and Reactivity Predictions
This analysis would focus on the distribution of electrons within the molecule to predict its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map would be calculated. These parameters help in identifying the sites prone to electrophilic and nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations can be employed to map out the energy profile of a chemical reaction involving this compound. This would involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction, providing insights into the reaction kinetics and mechanism.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and comparing them with experimental data would be a valuable tool for structural confirmation.
Non-covalent Interaction (NCI) Analysis for Supramolecular Interactions
NCI analysis is a computational technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and in its interactions with other molecules. This would be particularly useful for understanding how this compound might interact with biological targets or self-assemble. The results are typically presented as 2D or 3D plots showing regions of attractive and repulsive interactions.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, C-H···π interactions). A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing detailed insights into their conformational preferences and intermolecular interactions at an atomic level. For the compound this compound, MD simulations would be instrumental in elucidating its three-dimensional structure, flexibility, and how it interacts with its environment, such as solvent molecules or potential biological targets.
However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused exclusively on this compound. Research in the field of computational chemistry has extensively covered the development of force fields for fluorinated amino acids and the conformational analysis of broader categories of amino alcohols. researchgate.netfrontiersin.org These foundational studies are crucial for enabling accurate simulations of molecules containing trifluoromethyl groups and amino alcohol functionalities.
The conformational landscape of amino alcohols is generally governed by the interplay of intramolecular hydrogen bonds and steric effects. frontiersin.org For this compound, key dihedral angles along the butanol backbone would define the relative orientations of the amino, hydroxyl, phenyl, and trifluoromethyl groups. The strong electronegativity of the trifluoromethyl group can significantly influence the local electronic environment and conformational preferences. researchgate.net
While direct simulation data for the target molecule is not available, hypothetical simulation parameters could be derived from existing force fields like AMBER, CHARMM, or GROMOS, which have been parameterized for similar functional groups. researchgate.net A typical MD simulation protocol would involve solvating a single molecule of this compound in a water box and running the simulation for a sufficient duration to sample a wide range of conformations.
Analysis of the resulting trajectory would allow for the characterization of the conformational landscape. This is often visualized using Ramachandran-like plots for key dihedral angles, which reveal the most populated (lowest energy) conformational states. The stability of these conformations would likely be influenced by the formation of intramolecular hydrogen bonds between the amino and hydroxyl groups.
Furthermore, MD simulations can provide detailed information about the intermolecular interactions between this compound and surrounding water molecules. This includes the analysis of radial distribution functions to understand the solvation shell structure and the calculation of hydrogen bond lifetimes to quantify the strength and dynamics of these interactions.
Hypothetical Data from Molecular Dynamics Simulations
In the absence of published research, the following table represents a hypothetical summary of results that could be obtained from a molecular dynamics simulation of this compound. This data is illustrative and intended to demonstrate the type of insights that such a study would provide.
| Simulation Parameter | Hypothetical Finding | Potential Implication |
| Major Conformations | Three dominant low-energy conformations identified. | Suggests a flexible molecule with distinct stable shapes. |
| Key Dihedral Angles (τ1, τ2) | τ1 (Cα-Cβ): Predominantly gauche conformations.τ2 (Cβ-Cγ): Mix of gauche and anti conformations. | The relative positions of the amino, hydroxyl, and phenyl groups are well-defined but can vary. |
| Intramolecular H-Bonds | High probability of hydrogen bonding between the amino and hydroxyl groups. | This interaction is a key factor in stabilizing the preferred conformations. |
| Solvation Shell | First solvation shell primarily composed of 15-20 water molecules. | Indicates strong interaction with the aqueous environment. |
| Interaction with Phenyl Ring | Water molecules show specific orientations around the phenyl ring, indicative of π-hydrogen bonding. | The aromatic ring plays a significant role in the molecule's interactions. |
| Interaction with CF3 Group | The trifluoromethyl group exhibits hydrophobic characteristics with a structured water cage. | The fluorinated group influences the local solvent structure. |
It is important to reiterate that the data presented in the table is purely hypothetical. Dedicated molecular dynamics simulation studies are required to generate accurate and scientifically validated data for this compound. Such studies would be invaluable for a deeper understanding of its chemical behavior and for guiding future research in areas where this compound may have potential applications.
Applications in Advanced Organic Synthesis As a Chiral Building Block
Precursor for Complex Fluorinated Organic Molecules
The inherent reactivity of its functional groups allows for its transformation into more elaborate molecular architectures, particularly heterocyclic systems and densely functionalized derivatives.
The 1,2-amino alcohol motif within 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is an ideal starting point for the synthesis of various trifluoromethyl-substituted heterocycles. Through intramolecular cyclization reactions, the amino and hydroxyl groups can be used to form new rings, incorporating the trifluoromethyl group into the heterocyclic scaffold.
For example, condensation with aldehydes or ketones can lead to the formation of trifluoromethylated oxazolidines. Furthermore, selective activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine can yield trifluoromethylated aziridines. More complex transformations can produce larger rings, such as 1,3-oxazines, which are accessible through reactions with appropriate bifunctional reagents researchgate.netresearchgate.netijrpr.com. The synthesis of trifluoromethylated piperidines can also be envisioned through multi-step sequences involving the modification of the amino alcohol backbone followed by cyclization researchgate.net.
Table 1: Potential Trifluoromethylated Heterocycles from this compound
| Heterocycle Class | General Synthetic Strategy | Key Intermediate/Reaction |
| Oxazolidines | Condensation with aldehydes/ketones | Formation of an iminium or oxonium ion followed by cyclization. |
| Aziridines | Activation of hydroxyl group, intramolecular SN2 | Conversion of alcohol to a good leaving group (e.g., tosylate). |
| 1,3-Oxazines | Reaction with aldehydes and an activating agent | Cyclocondensation reaction incorporating the C-N and C-O bonds. researchgate.net |
| Piperidines | Multi-step synthesis involving chain extension and cyclization | Intramolecular Mannich-type reaction on a derivatized precursor. researchgate.net |
The core structure of this compound is a valuable scaffold for creating molecules that retain the α-hydroxy-α-trifluoromethyl motif. This structural unit is of interest due to the ability of the trifluoromethyl group to modulate the acidity and reactivity of the adjacent alcohol. The existing amino and hydroxyl groups serve as synthetic handles for introducing additional complexity.
The amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of substituents nih.govresearchgate.net. The hydroxyl group can be etherified, esterified, or oxidized to the corresponding ketone, which can then undergo further reactions. These derivatizations allow for the creation of a library of densely functionalized compounds where the stereochemistry of the original building block is preserved. Chiral α-trifluoromethyl-β-amino alcohols are known to be valuable synthons, and this compound is a prime example of that class mdpi.comresearchgate.net.
Role as a Chiral Auxiliary or Ligand in Catalysis
The chirality and coordinating functional groups of this compound make it a suitable candidate for use in asymmetric catalysis, either as a component of a chiral ligand or as a recoverable chiral auxiliary.
Chiral amino alcohols are well-established ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to create a chiral catalytic environment.
Such ligands are particularly effective in reactions like the asymmetric reduction of ketones with boranes or asymmetric alkyl additions to aldehydes semanticscholar.org. The steric bulk of the phenyl and trifluoromethyl groups, combined with the defined stereochemistry, can create a highly organized transition state, leading to high levels of enantioselectivity in the product. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity researchgate.net.
As a chiral auxiliary, this compound can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. Chiral amines are frequently used as auxiliaries in asymmetric synthesis mdpi.com. For instance, it could be condensed with a carboxylic acid to form an amide. Deprotonation of the α-carbon of the acyl group would form a chiral enolate, where one face is sterically shielded by the bulky substituents of the auxiliary.
Subsequent reaction with an electrophile, such as an alkyl halide, would proceed with high diastereoselectivity researchgate.net. After the stereoselective transformation, the chiral auxiliary can be cleaved from the product, often under hydrolytic conditions, and potentially recovered for reuse. This strategy provides a reliable method for controlling stereochemistry in the formation of new carbon-carbon bonds.
Table 2: Applications in Asymmetric Catalysis
| Role | Application Example | Mechanism of Stereocontrol |
| Chiral Ligand | Asymmetric transfer hydrogenation of ketones | Formation of a chiral metal complex that preferentially delivers a hydride to one face of the substrate. |
| Chiral Ligand | Asymmetric addition of organozinc reagents to aldehydes | Creation of a chiral environment around the metal center, directing the nucleophilic attack. |
| Chiral Auxiliary | Stereoselective alkylation of an attached acyl group | Steric hindrance from the auxiliary's substituents blocks one face of the derived enolate from the electrophile. researchgate.net |
| Chiral Auxiliary | Diastereoselective aldol (B89426) reactions | The auxiliary controls the geometry of the enolate and shields one of its faces during the reaction with an aldehyde. |
Intermediate in the Synthesis of Structurally Related Analogs
Beyond its direct use, this compound is a key intermediate for the synthesis of structurally related analogs. The functional groups present in the molecule provide multiple points for chemical modification, allowing for the systematic alteration of its structure to explore structure-activity relationships in various chemical and biological contexts.
For example, the primary amine can be transformed into a secondary or tertiary amine, an amide, a sulfonamide, or other nitrogen-containing groups through standard synthetic protocols researchgate.net. The secondary alcohol can be inverted to the opposite stereoisomer via an oxidation-reduction sequence or converted to other functionalities. The synthesis of related structures, such as 1,3-diamino-4-phenylbutan-2-ol derivatives, highlights the utility of amino alcohol backbones in building diverse molecular frameworks unica.itnih.gov. This modular approach enables the generation of a wide array of analogs from a single, stereochemically defined starting material.
Strategic Importance in Retrosynthetic Analysis of Fluorinated Compounds
In retrosynthetic analysis, complex target molecules are conceptually broken down into simpler, commercially available starting materials. This compound and its protected derivatives are valuable chiral synthons in this context, particularly for the synthesis of complex fluorinated molecules like protease inhibitors. sigmaaldrich.com
The core structure of this amino alcohol is found in hydroxyethylamine (HEA) drugs, which are a known class of aspartic protease inhibitors, including several HIV protease inhibitors. unica.it The retrosynthesis of such drugs often identifies a chiral amino alcohol or a related epoxide as a key intermediate. For example, the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, which share a similar structural backbone, often starts from L-phenylalanine derivatives. unica.it
The strategic importance of this compound lies in its ability to introduce the critical trifluoromethylated hydroxyethylamine motif in a stereodefined manner. A synthetic plan for a complex fluorinated drug might disconnect the target molecule to reveal this amino alcohol as a key precursor, simplifying a complex stereochemical challenge into the synthesis or acquisition of a single, well-defined building block.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Cost-Effective Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and improve economic feasibility. For a molecule like 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, future research will likely prioritize the development of more sustainable and cost-effective synthetic methods.
Current challenges in fluorination chemistry often involve hazardous reagents, harsh reaction conditions, and the use of environmentally persistent per- and polyfluoroalkyl substances (PFAS) eurekalert.orgsciencedaily.com. A key future direction is the adoption of PFAS-free synthesis routes. Recent breakthroughs have demonstrated methods to introduce trifluoromethyl groups using safer, more benign reagents like cesium fluoride (B91410), avoiding the need for bespoke PFAS-based fluorinating agents sciencedaily.com. Another sustainable approach involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), not only as a solvent but also as a metal-free catalyst for reactions like the ring-opening of epoxides, which is a common strategy for synthesizing β-amino alcohols lookchem.com.
Biocatalysis presents a powerful tool for sustainable synthesis. Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones under mild, aqueous conditions researchgate.netresearchgate.net. The application of engineered enzymes for the stereoselective reduction of the precursor ketone, 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one, could provide a direct and highly efficient route to the desired chiral amino alcohol, minimizing waste and avoiding heavy metal catalysts.
| Strategy | Description | Potential Advantages |
| PFAS-Free Fluorination | Utilizing reagents like cesium fluoride to introduce the CF3 group, avoiding environmentally persistent fluorinating agents. eurekalert.orgsciencedaily.com | Reduced environmental impact; circumvents potential future regulations on PFAS. |
| Biocatalytic Reduction | Employing engineered enzymes (e.g., ketoreductases, amine dehydrogenases) for the enantioselective reduction of the precursor ketone. researchgate.net | High enantioselectivity; mild reaction conditions (aqueous, room temp.); reduced waste. |
| Fluorinated Alcohol Media | Using solvents like 2,2,2-trifluoroethanol (TFE) as a recyclable, non-nucleophilic, and potentially catalytic medium. lookchem.com | Metal-free catalysis; simplified workup; solvent reusability. |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The presence of two adjacent stereocenters in this compound makes its enantioselective synthesis a critical objective, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. rsc.org Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to control this stereochemistry with high precision.
Strategies for the catalytic enantioselective synthesis of α-trifluoromethyl amines and alcohols are rapidly evolving. nih.gov These include the asymmetric reduction of CF3-substituted ketimines and the catalytic addition of nucleophiles to such imines. nih.gov For the synthesis of this compound, this could involve the asymmetric hydrogenation of a suitable precursor. For instance, ruthenium-based catalysts with chiral diphosphine ligands like BINAP have shown success in the asymmetric hydrogenation of related fluorinated substrates. acs.org
Beyond traditional metal catalysis, organocatalysis and biocatalysis are emerging as powerful alternatives. Chiral phosphoric acids, thioureas, and squaramides are known to catalyze a variety of asymmetric transformations and could be adapted for the synthesis of fluorinated amino alcohols. researchgate.net Furthermore, engineered enzymes offer exceptional selectivity. Variants of cytochrome c552 have been developed for the asymmetric synthesis of α-trifluoromethyl amines through N–H carbene insertion, showcasing the potential of biocatalysis to create novel and efficient synthetic pathways. nih.gov
| Catalytic System | Catalyst Example | Typical Substrate | Potential Outcome |
| Asymmetric Hydrogenation | [Ru(BINAP)]Cl2 | β-Enamido trifluoromethyl ketone | High yield and enantioselectivity (>90% ee). acs.org |
| Transfer Hydrogenation | Chiral Rhodium or Iridium complexes | α-Amino trifluoromethyl ketone | Stereoselective reduction to the syn or anti amino alcohol. |
| Biocatalysis | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketone | Asymmetric reductive amination to vicinal amino alcohol (>99% ee). researchgate.net |
| Organocatalysis | Chiral Phosphoric Acid | Trifluoromethylated imine | Enantioselective nucleophilic addition (e.g., Strecker or Mannich reaction). nih.gov |
Expansion of Its Utility in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. caltech.edu A significant future direction is to incorporate this compound or its precursors into MCRs, both for its synthesis and as a building block for more complex molecules.
The synthesis of related β-amino-α-trifluoromethyl alcohols has been achieved through MCRs like the Petasis reaction, which combines an amine, a boronic acid, and a hydroxy-aldehyde. nih.gov Similarly, Mannich-type MCRs are a cornerstone for producing β-amino carbonyl compounds and have been successfully applied to fluorinated substrates. researchgate.netnih.gov Future work could devise a three-component reaction between a trifluoromethyl ketone, an amine, and a suitable carbon nucleophile to construct the core skeleton of the target molecule in a single step. An organophotoredox-catalyzed three-component synthesis of β-trifluoromethyl β-amino ketones has recently been developed, highlighting a modern approach to this class of compounds. nih.gov
| Reaction Type | Components | Potential Product Class |
| Petasis-type Reaction | α-Hydroxy-aldehyde, Amine, Boronic Acid | β-Amino alcohols. nih.gov |
| Mannich-type Reaction | Ketone, Aldehyde, Amine | β-Amino ketones. researchgate.netnih.gov |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
Integration with Flow Chemistry Methodologies
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, reproducibility, scalability, and process control. beilstein-journals.org This is particularly true for fluorination chemistry, which often involves hazardous reagents and highly exothermic reactions. pharmtech.comvapourtec.com
Integrating the synthesis of this compound into a continuous-flow process represents a major avenue for future research. Flow reactors allow for the safe handling of toxic and corrosive fluorinating agents by minimizing the volume of reagents present at any given time. pharmtech.com Recent advancements include the development of integrated microfluidic flow systems for PFAS-free trifluoromethylation, which combine reagent generation and subsequent reaction in a closed, automated system. eurekalert.orgsciencedaily.com Such a system could be designed for the multi-step synthesis of the target molecule, potentially starting from basic precursors and involving steps like trifluoromethylation, amination, and stereoselective reduction in a continuous sequence. This approach not only enhances safety and efficiency but also facilitates rapid optimization of reaction conditions and enables on-demand production. nih.govacs.org
| Flow Chemistry Step | Description | Advantages |
| Reagent Generation | On-demand generation of a trifluoromethylating agent (e.g., from fluoroform) in a packed-bed reactor. | Avoids storage of unstable/hazardous reagents; improves safety. |
| Nucleophilic Addition | Continuous mixing of the generated reagent with a precursor aldehyde or ketone in a microreactor. | Precise temperature control; rapid mixing; enhanced reaction rates. beilstein-journals.org |
| Stereoselective Reduction | Passing the intermediate through a column packed with an immobilized chiral catalyst or enzyme. | Catalyst reusability; simplified product purification; integrated stereocontrol. |
| In-line Purification | Using scavenger resins or liquid-liquid extraction modules to remove byproducts and unreacted starting materials. | Automated workup; high product purity without manual separation. vapourtec.com |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced spectroscopic and computational tools is a key emerging area for the study of complex fluorinated molecules like this compound.
In situ spectroscopic techniques, such as real-time NMR and IR spectroscopy, can provide invaluable information about reaction kinetics, intermediates, and byproduct formation. amanote.com For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which makes it an excellent probe for monitoring the electronic environment of the trifluoromethyl group throughout a reaction. mdpi.comresearchgate.net
Complementing experimental work, computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable for elucidating reaction pathways and understanding the origins of selectivity. nih.gov Computational models can be used to:
Predict the most stable conformations of reactants, transition states, and products.
Calculate activation energies to rationalize observed reactivity and stereoselectivity.
Understand the noncovalent interactions, such as hydrogen bonding or fluorine-specific interactions, that govern catalytic cycles. nih.gov
Aid in the rational design of new catalysts with improved activity and selectivity.
By combining these advanced analytical and computational methods, researchers can gain unprecedented insight into the synthesis of this compound, paving the way for more rational and efficient synthetic strategies.
| Technique | Application | Expected Insights |
| ¹⁹F NMR Spectroscopy | Reaction monitoring of trifluoromethylation or subsequent transformations. | Quantitative tracking of reactant consumption and product formation; detection of fluorinated intermediates and byproducts. mdpi.comresearchgate.net |
| In situ IR/Raman | Real-time analysis of functional group changes, especially in flow chemistry setups. | Kinetic data; identification of transient species; process optimization. amanote.com |
| Density Functional Theory (DFT) | Modeling transition states of the key stereodetermining step (e.g., catalytic reduction). | Understanding the origin of enantioselectivity; predicting the effect of catalyst or substrate modifications. nih.govacs.org |
| Circular Dichroism (CD) | Determination of the absolute configuration of the chiral product. | Confirmation of stereochemical outcome from enantioselective synthesis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated amino alcohols like this compound often involves fluorination of precursor alcohols or nucleophilic substitution with fluorine-containing reagents. Key methods include:
- Direct Fluorination : Using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine at elevated temperatures (e.g., 80°C for 24 hours) .
- Nucleophilic Substitution : Potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) under reflux conditions to introduce trifluoromethyl groups .
- Stereochemical Control : Chiral catalysts (e.g., BINOL-derived ligands) may be used to resolve enantiomers, though yields can vary due to steric hindrance from the phenyl group .
- Data Consideration : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm stereochemistry and fluorine placement .
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to identify chemical shifts (e.g., δF ≈ -70 ppm for CF₃ groups) and IR for hydroxyl/amine stretching frequencies .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H]<sup>+</sup> for C₁₀H₁₁F₃NO: 218.08).
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity and stabilizes transition states via electron-withdrawing effects. For example:
- Hydrogen Bonding : The -CF₃ group reduces basicity of the amine, altering its interaction with enzymes or catalysts .
- Steric Effects : The phenyl and CF₃ groups create steric bulk, which can slow reaction kinetics in cross-coupling reactions.
Q. What strategies resolve enantiomers of this compound for biological studies?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer .
- Data Contradiction Note : Conflicting enantiomeric excess (ee) values may arise from impurities in fluorinated precursors; validate with circular dichroism (CD) spectroscopy .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines to minimize variability in cytotoxicity studies.
- Solubility Adjustments : The compound’s low aqueous solubility (due to CF₃ and phenyl groups) may skew IC₅₀ values; employ co-solvents like DMSO ≤0.1% .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, ECHA) to identify outliers .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
